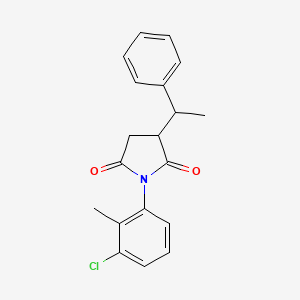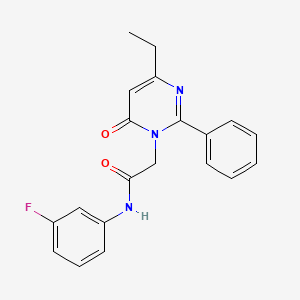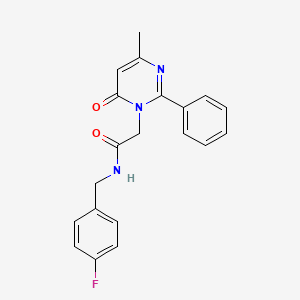![molecular formula C26H27N5O3 B14963250 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14963250.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline moiety, a hydroxy group, and a pyrido[2,3-d]pyrimidine core, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline intermediate, followed by the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions. Key reagents and catalysts are often used to facilitate these transformations, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Shares a similar hydroxyquinoline structure.
3,4-Dihydro-2(1H)-quinolinone: Contains a dihydroquinoline moiety.
Quinoline-2,4(1H,3H)-dione: Features a quinoline core with similar functional groups.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H27N5O3 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-15(2)16-7-9-19(10-8-16)27-24(33)20-13-21(32)28-23-22(20)25(34)30-26(29-23)31-12-11-17-5-3-4-6-18(17)14-31/h3-10,15,20H,11-14H2,1-2H3,(H,27,33)(H2,28,29,30,32,34) |
InChI-Schlüssel |
RKDVUCMVZSFHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14963170.png)

![Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate](/img/structure/B14963177.png)



![2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14963191.png)
![N-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963215.png)

![3,4-Dichloro-N-[4-chloro-3-(5-methyl-2-benzoxazolyl)phenyl]benzamide](/img/structure/B14963228.png)
![3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B14963236.png)
![3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B14963261.png)
![4-(5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14963263.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14963269.png)
